7-Methyl-1,3-benzothiazol-6-amine

Description

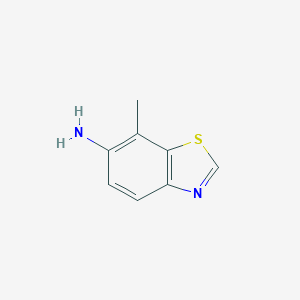

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHUUYNKQVJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619245 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196205-20-6 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Benzothiazole Derivatives in Synthetic Organic Chemistry

Benzothiazole (B30560) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging utility and presence in both natural products and synthetic compounds. Current time information in Bangalore, IN.chemblink.comresearchgate.net The benzothiazole framework, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, imparts a unique set of electronic and structural characteristics to molecules. This scaffold is a common feature in a variety of pharmacologically active agents, demonstrating the versatility of the benzothiazole core in medicinal chemistry. researchgate.netmolaid.com

The significance of benzothiazole derivatives extends to materials science, where they are utilized in the development of dyes and functional materials. chemblink.com The structural rigidity and potential for extensive π-conjugation make them suitable candidates for applications in electronics and photonics. The ease with which the benzothiazole ring can be functionalized allows for the systematic modification of its properties, enabling chemists to tailor molecules for specific purposes.

Heterocyclic Amine Scaffolds: Building Blocks for Advanced Chemical Design

Heterocyclic amines, a broad class of organic compounds that includes 7-Methyl-1,3-benzothiazol-6-amine, are fundamental to the design of advanced chemical structures. These scaffolds, which incorporate a nitrogen atom within a cyclic framework, are prevalent in a vast number of biologically active molecules, including many pharmaceuticals. researchgate.net The presence of the amine group provides a site for hydrogen bonding and can act as a basic center, influencing the molecule's solubility, crystal packing, and interaction with biological targets. researchgate.net

Unveiling the Research Landscape of 7 Methyl 1,3 Benzothiazol 6 Amine

Classical and Contemporary Synthetic Routes to 1,3-Benzothiazol-6-amines

The synthesis of 1,3-benzothiazol-6-amines, including the specific target this compound, generally relies on the initial formation of a substituted benzothiazole ring. The most prevalent and versatile method for this is the condensation of a 2-aminobenzenethiol derivative with a suitable electrophile. nih.govacs.org The specific substituents on the final product are determined by the substitution pattern of the initial 2-aminobenzenethiol and the nature of the reaction partner.

Condensation Reactions in Benzothiazole Core Formation

The cornerstone of benzothiazole synthesis is the reaction between 2-aminobenzenethiols and various carbon-based electrophiles. This approach allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring.

The condensation of 2-aminobenzenethiol with compounds containing carbonyl or cyano groups is a fundamental and widely employed strategy for constructing the benzothiazole scaffold. nih.govekb.eg This method's popularity stems from the ready availability of the starting materials and the operational simplicity of the reaction. A range of reactants, including aldehydes, ketones, carboxylic acids, and nitriles, can be used to generate the corresponding 2-substituted benzothiazoles. ekb.egrsc.org

For instance, the reaction with nitriles offers a direct route to 2-substituted benzothiazoles. ekb.eg A notable example is the synthesis of 2-cyano-6-aminobenzothiazole, a related precursor, which highlights the utility of cyano groups in these condensation reactions. google.com

Aromatic aldehydes are particularly common reaction partners for 2-aminothiophenol, leading to the formation of 2-arylbenzothiazoles. mdpi.commdpi.comresearchgate.net The reaction mechanism typically involves the initial formation of a Schiff base (imine) intermediate through the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon. Subsequent intramolecular cyclization via the thiol group attacking the imine carbon, followed by an oxidation step, yields the aromatic benzothiazole ring. ekb.eg

A variety of catalysts and reaction conditions have been developed to optimize this transformation, reflecting a shift towards more environmentally benign and efficient processes. These include the use of heterogeneous catalysts like SnP₂O₇, biocatalysts, and green solvents such as polyethylene (B3416737) glycol (PEG-400). mdpi.commdpi.comtandfonline.com Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to high yields in significantly reduced timeframes. mdpi.com

Table 1: Catalysts and Conditions for 2-Arylbenzothiazole Synthesis from 2-Aminothiophenol and Aromatic Aldehydes

| Catalyst/System | Solvent | Conditions | Yield Range | Reference |

| SnP₂O₇ | Ethanol (B145695) | Reflux | 87–95% | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temperature | 85–94% | mdpi.comresearchgate.net |

| PEG-400 | PEG-400 | Room Temperature | 87–93% | tandfonline.com |

| Amberlite IR120 Resin | Microwave | 85 °C | 88–95% | mdpi.com |

| Bovine Serum Albumin (BSA) | Water | Room Temperature | 79–93% | mdpi.com |

| Air/DMSO | DMSO | - | Good to Excellent | organic-chemistry.org |

Copper catalysis has emerged as a powerful tool in benzothiazole synthesis, enabling reactions that might otherwise be difficult. Copper catalysts can facilitate the condensation of 2-aminobenzenethiols with a variety of substrates, including nitriles. acs.org These methods are valued for their efficiency and applicability to a broad range of functional groups, providing excellent yields of the desired products. acs.org

Copper(II) bromide (CuBr₂) has also been utilized as an oxidant in the reaction of 2-aminothiophenol with ketones to form 2-acylbenzothiazoles. nih.gov Furthermore, copper-catalyzed intramolecular C-S bond formation represents another key strategy for constructing the benzothiazole ring from appropriately substituted precursors. indexcopernicus.com

The reaction of 2-aminothiophenol with β-diketones provides a route to 2-substituted benzothiazoles under metal-free conditions. mdpi.comorganic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid (TsOH), are effective catalysts for this cyclization. The proposed mechanism involves the formation of a ketamine intermediate, followed by intramolecular nucleophilic addition and a C-C bond cleavage to yield the final product. mdpi.com This method is advantageous due to its mild conditions and the use of simple, readily available starting materials. mdpi.com

Similarly, aryl methyl ketones can be condensed with 2-aminobenzenethiol to produce 2-arylbenzothiazoles. mdpi.comnih.gov These reactions often proceed under metal-free conditions, using molecular oxygen as the oxidant, which aligns with the principles of green chemistry. mdpi.com

Table 2: Synthesis of Benzothiazoles using Ketone Precursors

| Ketone Type | Catalyst/Reagent | Key Features | Reference |

| β-Diketones | p-Toluenesulfonic acid (TsOH) | Metal-free, oxidant-free, mild conditions | mdpi.comorganic-chemistry.org |

| Aryl Methyl Ketones | Molecular Oxygen (oxidant) | Metal-free, iodine-free | mdpi.com |

| Aromatic Ketones | CuBr₂ (oxidant) | Forms 2-acylbenzothiazoles | nih.gov |

Intramolecular Cyclization Strategies for Benzothiazole Annulation

An alternative and powerful approach to benzothiazole synthesis involves the intramolecular cyclization of pre-formed thioanilide or thioformanilide precursors. acs.orgorganic-chemistry.org This strategy is particularly useful when the required substituted 2-aminothiophenols are unstable or difficult to prepare. acs.org

The cyclization is typically an oxidative process, forming the crucial C-S bond to close the thiazole (B1198619) ring. A variety of reagents have been developed to promote this transformation, including hypervalent iodine reagents like Dess-Martin periodinane, and quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgacs.orgorganic-chemistry.org These methods are often characterized by mild reaction conditions, high yields, and broad functional group tolerance. acs.orgorganic-chemistry.org More recently, visible-light-driven photoredox catalysis has been applied to this cyclization, offering an environmentally benign pathway using photocatalysts like riboflavin (B1680620) and oxygen as a clean oxidant. nih.govresearchgate.net

Targeted Synthesis of this compound and its Direct Precursors

The specific synthesis of this compound requires the strategic introduction of both the methyl group at the 7-position and the amino group at the 6-position.

Introduction of Methyl Group at the 7-Position during Synthesis

A key strategy for introducing the methyl group at the 7-position involves starting with a precursor that already contains this functionality. A common starting material is 2-methyl-3-nitroaniline (B147196). rsc.orgnih.gov This compound can undergo reactions to build the thiazole ring, with the methyl group remaining at the desired position. For instance, a directed ortho metallation followed by benzyne (B1209423) formation and subsequent cyclization has been developed for the synthesis of a wide range of 7-substituted benzothiazoles. researchgate.net

Amination Strategies at the 6-Position

Introducing an amino group at the 6-position of the benzothiazole ring can be achieved through various methods. One common approach is to start with a precursor that already has a nitro group at the corresponding position, which can then be reduced to an amino group in a later step. For example, 2-methyl-3-nitroaniline can be used as a starting material. rsc.orgnih.gov

Another strategy involves the direct amination of a pre-formed benzothiazole ring. While direct C-H amination can be challenging, methods have been developed for the synthesis of 2-aminobenzothiazoles. nih.gov For instance, 6-substituted 2-aminobenzothiazoles can be prepared using ammonium (B1175870) thiocyanate (B1210189) and bromine. nih.gov These can then be further functionalized.

A multi-step synthesis might involve the initial synthesis of a 6-substituted benzothiazole, such as a 6-nitro or 6-halo derivative, which can then be converted to the 6-amino compound. For example, the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines has been reported, where the 6-substituent can be a methyl group. arabjchem.org

Nucleophilic Substitution on Pre-formed Benzothiazole Cores for Derivatization

Derivatization of a pre-existing benzothiazole scaffold through nucleophilic substitution is a versatile strategy to introduce a variety of functional groups. smolecule.com This method is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, a pre-formed 7-chloro-1,3-benzothiazol-2-amine can undergo nucleophilic substitution where the chlorine atom is replaced by other nucleophiles like amines or thiols. This allows for the synthesis of diverse derivatives.

A common reaction involves the N-methylation of a benzothiazole amine. For example, 7-chloro-1,3-benzothiazol-2-amine can be methylated using methyl chloride in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically conducted at low temperatures (0–5°C) to control reactivity and minimize side products, achieving yields in the range of 70–75%.

Another approach involves the reaction of 2-aminobenzothiazoles with α-iodo methyl ketones, leading to endo N-alkylation followed by cyclization to form imidazo[2,1-b] mdpi.comorgchemres.orgbenzothiazolium salts. mdpi.com This highlights the reactivity of the amine group on the benzothiazole core towards electrophilic reagents.

Catalytic N-Methylation Approaches

Catalytic N-methylation offers a more atom-economical and often greener alternative to traditional methylation methods that use stoichiometric and often toxic reagents like methyl halides. nih.gov These catalytic systems often employ a C1 source, such as formaldehyde (B43269) or methanol (B129727), in the presence of a suitable catalyst. nih.gov

One such method utilizes triazolium salts as N-heterocyclic carbene (NHC) catalysts. For the N-methylation of 7-chloro-1,3-benzothiazol-2-amine, formaldehyde can be used as the methyl source with a triazolium salt catalyst (20 mol%) and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dichloromethane (B109758) (DCM). This reaction proceeds under an inert atmosphere at room temperature and can achieve yields of 65–70%.

Ruthenium and Iridium-based NHC complexes have also been investigated for the N-alkylation and N-methylation of amines with alcohols. nih.gov These catalysts have shown high efficiency in solvent-free conditions. For instance, an NHC-Ir(III) complex has been found to be highly effective for the N-methylation of anilines with methanol at 120°C, achieving yields above 80%. nih.gov The catalytic cycle is proposed to proceed via a borrowing-hydrogen mechanism. researchgate.net Bimetallic nanoparticles, such as copper-zirconium, have also been employed as efficient catalysts for the selective N-methylation of amines with dimethyl carbonate, achieving high selectivity under autoclave conditions. nih.gov

Green Chemistry Principles and Sustainable Approaches in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.gov This involves the use of greener solvents, catalysts, and reaction conditions.

Key strategies in green benzothiazole synthesis include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orgchemres.orgorganic-chemistry.org The synthesis of benzothiazole-2-thiols has been achieved in water using copper sulfate (B86663) as a catalyst. orgchemres.org Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles and benzothiazoles in an aqueous medium. organic-chemistry.org

Catalyst Reusability: The development of heterogeneous or recyclable catalysts is a core principle of green chemistry. mdpi.com Catalysts like SnP₂O₇ and NH₄Cl have been used for benzothiazole synthesis and can be recovered and reused multiple times without significant loss of activity. mdpi.com

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: One-pot and multicomponent reactions are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.orgacs.org

Use of Benign Reagents: Replacing hazardous reagents with more environmentally friendly alternatives is crucial. For example, visible light and molecular oxygen can be used as a sustainable oxidation system, eliminating the need for chemical oxidants. organic-chemistry.orgnih.gov

A notable green approach is the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. In this process, a disulfide intermediate is generated in situ and acts as a photosensitizer, using molecular oxygen to drive the dehydrogenation step. organic-chemistry.orgnih.govacs.org This method avoids the need for external photosensitizers and utilizes readily available resources like light and air. organic-chemistry.org

Optimization and Mechanistic Investigations of Synthetic Processes

To enhance the efficiency and scalability of benzothiazole synthesis, detailed studies on reaction parameters and mechanistic pathways are essential.

Reaction Condition Parameter Analysis (Temperature, Pressure, Solvent, Catalyst)

The optimization of reaction conditions is critical for maximizing yield and purity.

Temperature: The synthesis of benzothiazoles can be performed over a wide range of temperatures. Some methods proceed at room temperature, which is advantageous for energy savings. mdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by H₂O₂/HCl in ethanol at room temperature. mdpi.com Other reactions, like N-methylation using Cu-Zr bimetallic nanoparticles and dimethyl carbonate, require elevated temperatures of around 180°C. nih.gov

Pressure: While many syntheses are conducted at atmospheric pressure, some reactions, such as those involving gaseous reagents like CO₂, may require elevated pressure. For example, the cyclization of 2-aminothiophenols with CO₂ and diethylsilane (B7801327) is carried out at 5 MPa. mdpi.com

Solvent: The choice of solvent can significantly influence reaction outcomes. In some cases, solvent-free conditions are optimal. mdpi.com For other reactions, a variety of solvents have been tested, with systems like chlorobenzene/DMSO proving to be superior for certain transformations. mdpi.com Water is increasingly being used as a green solvent alternative. orgchemres.orgorganic-chemistry.org

Catalyst: The nature and loading of the catalyst are crucial parameters. For the synthesis of 7-chloro-N-methyl-1,3-benzothiazol-2-amine via cyclization, 5–10 wt% of Pd/C catalyst was found to be optimal for the reduction step. In catalytic N-methylation, the type of metal complex (e.g., Ir vs. Ru) can dramatically affect catalytic activity. nih.gov

| Reaction Type | Catalyst | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Condensation | H₂O₂/HCl | Ethanol | Room Temp | Excellent yields for various substituted benzothiazoles. | mdpi.com |

| Condensation | SnP₂O₇ | - | - | High yields, short reaction times, and catalyst is reusable. | mdpi.com |

| N-Methylation | Cu-Zr BNPs | - | 180°C | High selectivity for N-methylation over carbamoylation. | nih.gov |

| Visible-light mediated synthesis | In situ disulfide | Water | - | Sustainable method using light and air; water as the best solvent. | organic-chemistry.org |

Yield and Purity Enhancement Techniques

Several techniques are employed to improve the yield and purity of the final product.

Optimized Reagent Ratios: For the condensation of 2-aminothiophenol with aromatic aldehydes using H₂O₂/HCl, a specific ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) was found to be optimal. mdpi.com

Purification Methods: Post-synthesis purification is crucial. This can involve recrystallization, column chromatography, or the use of scavenger resins to remove excess reagents and byproducts. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing processes and developing new synthetic routes.

Condensation Reactions: The mechanism for the NH₄Cl-catalyzed condensation of 2-aminothiophenol and benzaldehyde (B42025) involves the activation of benzaldehyde through hydrogen bonding, which facilitates the nucleophilic attack by the amino group of 2-aminobenzenethiol. mdpi.com

Visible-Light Mediated Synthesis: In-depth mechanistic studies, including photophysical and electrochemical investigations, have confirmed that an in situ-generated disulfide acts as a photosensitizer. nih.govacs.org This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anion, which are the key oxidants for the dehydrogenation step. organic-chemistry.orgnih.gov

Catalytic N-Methylation: For N-methylation using NHC-Ir(III) complexes and methanol, NMR studies suggest a mechanism that starts with the deprotonation of methanol by a base. nih.gov The reaction likely proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism where the alcohol is first oxidized to an aldehyde, which then undergoes reductive amination with the amine, and the catalyst is regenerated. researchgate.net

Photochemical Synthesis: Laser flash photolysis and quantum yield determination have been used to propose an intramolecular electron transfer mechanism for the photochemical synthesis of s-triazolo[3,4-b]benzothiazoles. acs.org

Electrophilic and Nucleophilic Reactions of the Benzothiazole Ring System

The reactivity of the this compound core is dictated by the interplay of the electron-rich benzene (B151609) ring, the heterocyclic thiazole moiety, and the activating amino and methyl groups.

Reactivity of the Amino Group at C-6 as a Nucleophile

The primary amino group at the C-6 position is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives. This amino group readily participates in reactions with various electrophiles.

One of the most common transformations is the formation of Schiff bases through condensation with aldehydes. tsijournals.comwjpps.comgsconlinepress.com This reaction typically occurs under acidic or basic catalysis, or with heating, and involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form an azomethine group (-N=CH-). gsconlinepress.comscispace.com For instance, 2-amino-6-substituted benzothiazoles can be condensed with various aromatic aldehydes in ethanol to yield the corresponding Schiff bases. wjpps.com

The amino group can also undergo acylation when treated with acylating agents like chloroacetyl chloride. rsc.org This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. This transformation is often a precursor to further cyclization reactions.

Substituent Effects on Ring Reactivity

The presence of both an electron-donating methyl group at C-7 and an electron-donating amino group at C-6 significantly influences the reactivity of the entire benzothiazole ring system. Electron-donating groups, such as methyl and amino, increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions. nih.gov

Conversely, these activating groups can also influence the nucleophilicity of the heterocyclic part of the molecule. Studies on related benzothiazole derivatives have shown that the nature and position of substituents have a profound impact on their chemical behavior. For example, the presence of an electron-donating methyl group can hinder certain processes like excited state intramolecular proton transfer (ESIPT) in some derivatives. mdpi.com In the context of this compound, the combined electron-donating effect of the methyl and amino groups enhances the nucleophilic character of the exocyclic amino group, facilitating reactions like N-alkylation and N-acylation.

Advanced Functionalization Strategies for this compound Derivatives

Building upon the fundamental reactivity of the core structure, a variety of advanced functionalization strategies have been developed to synthesize complex derivatives with specific properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation of the amino group at C-6 are common strategies to introduce diverse functionalities.

N-Alkylation: This involves the reaction of the amino group with alkyl halides or other alkylating agents. rsc.orgnih.gov The nucleophilic amino group attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. rsc.org The steric hindrance caused by substituents can influence the outcome of alkylation. For example, aminophenyl benzothiazoles with a bulky isopropyl group have shown resistance to dialkylation. nih.gov

N-Acylation: This is a widely used reaction for the protection of amino groups and for the synthesis of amides, which are prevalent in many biologically active compounds. nih.gov The reaction of this compound with acylating agents like acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. rsc.org Green chemistry approaches for N-acylation using benzotriazole (B28993) chemistry in water have also been developed, offering mild and efficient conditions. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Benzothiazole Scaffolds

| Reactant | Reagent | Product Type | Reference |

| 2-aminobenzothiazole (B30445) | Chloroacetyl chloride/TEA | N-acylated benzothiazole | rsc.org |

| Primary amines | 3-Methyl-2-methylthiobenzothiazolium iodide, then Methyl iodide | N-methylated amine | rsc.org |

| Aminophenyl benzothiazoles | (11)C-radiolabeled alkylating agents | N-alkylated benzothiazole | nih.gov |

| Amines | Acylating agents/Benzotriazole | Arylamides | nih.gov |

| Benzylamine | Dimethyl carbonate | N-methylated benzylamine | nih.gov |

Oxidation and Reduction Pathways of the Benzothiazole Scaffold

The benzothiazole ring system can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The benzothiazole ring can be susceptible to oxidative cleavage. For instance, treatment with oxidizing agents like magnesium monoperoxyphthalate can lead to the opening of the thiazole ring to form acylamidobenzene sulfonate esters. researchgate.net Kinetic studies on the oxidation of benzothiazole derivatives using chloramine-T in an acid medium have also been reported, with the likely oxidizing species being hypochlorous acid (HOCl). iosrjournals.org The oxidation products in some cases have been identified as derivatives of orthanilic acid. iosrjournals.org

Reduction: While less commonly reported for the benzothiazole ring itself, reduction of substituents on the ring is a key synthetic transformation. For example, a nitro group on the benzothiazole ring can be reduced to an amino group using reducing agents like Fe/NH4Cl. derpharmachemica.com This transformation is crucial for introducing an amino group that can then be further functionalized.

Formation of Schiff Bases and Subsequent Cyclizations (e.g., Azetidinones)

As previously mentioned, the C-6 amino group readily forms Schiff bases with aldehydes. tsijournals.comwjpps.com These Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems, including four-membered rings like azetidinones (β-lactams). tsijournals.comwjpps.comderpharmachemica.com

The synthesis of azetidinones from Schiff bases derived from 2-aminobenzothiazoles typically involves a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534). tsijournals.comwjpps.comderpharmachemica.comignited.in The base deprotonates the imine, which then acts as a nucleophile, attacking the chloroacetyl chloride. A subsequent intramolecular cyclization yields the 2-azetidinone ring. derpharmachemica.com This reaction provides a pathway to β-lactam-containing benzothiazole derivatives, which are of interest in medicinal chemistry.

Table 2: Synthesis of Azetidinones from Benzothiazole-derived Schiff Bases

| Starting Schiff Base | Reagents for Cyclization | Product | Reference |

| Schiff bases from 2-amino-6-substituted benzothiazoles | Chloroacetyl chloride, Dioxane, Triethylamine | 2-Azetidinones | tsijournals.com |

| Schiff bases from 6-ethoxy-2-aminobenzothiazole | Chloroacetyl chloride, Triethylamine, Dioxane | Azetidinone derivatives | wjpps.com |

| Schiff bases from 2-(o-aminophenylamido)-6-fluoro-7-chloro-(1,3)-benzothiazole | Chloroacetyl chloride, Triethylamine, 1,4-Dioxane | Azetidinone | ignited.in |

Diazo-Coupling Reactions and Heterocyclic Azo Dye Synthesis

Diazo-coupling reactions are a cornerstone of dye chemistry, and this compound is a valuable precursor in this context. The primary aromatic amine group can be readily diazotized using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to form a reactive diazonium salt. jksus.orgnih.gov This salt can then be coupled with various aromatic or heterocyclic compounds, known as coupling components, to generate a wide range of azo dyes. jksus.orgnih.govrsc.org

The choice of the coupling component is crucial as it significantly influences the color and properties of the resulting dye. For instance, coupling with phenolic compounds or other electron-rich aromatic systems is a common strategy. scispace.com The synthesis of novel heterocyclic azo disperse dyes has been achieved by coupling diazotized 2-amino-6-substituted benzothiazoles with compounds like 4-imino-3,4-dihydro-2H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazole-2-one. scispace.com These reactions have led to the creation of dyes with potential applications in the textile industry and other fields. nih.govrsc.org

The resulting azo compounds, characterized by the -N=N- linkage, often exhibit interesting biological activities, which has spurred research into their synthesis and evaluation for various applications, including as antimicrobial and anticancer agents. jksus.orgrsc.org

Hybrid Molecule Design Incorporating Imidazole (B134444), Benzimidazole (B57391), and Triazole Moieties

The strategy of creating hybrid molecules by combining two or more pharmacologically active scaffolds into a single entity has gained significant traction in medicinal chemistry. nih.govdergipark.org.tr this compound provides a robust platform for the design of such hybrids, particularly with nitrogen-containing heterocycles like imidazole, benzimidazole, and triazole.

Imidazole and Benzimidazole Hybrids:

The fusion of the benzothiazole core with imidazole or benzimidazole moieties can lead to compounds with enhanced biological profiles. researchgate.netrsc.org For example, indole (B1671886) derivatives bearing imidazole or benzothiazole-2-thione moieties at the C-3 position have been synthesized and investigated for their bioactive properties. researchgate.net Similarly, the synthesis of benzimidazole-quinoxaline hybrids has been explored, demonstrating the versatility of these building blocks. rsc.org The condensation of o-phenylenediamine (B120857) with appropriate carboxylic acids is a common method to form the benzimidazole ring system. rsc.org

Triazole Hybrids:

The 1,2,3-triazole ring, often introduced via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice for creating hybrid molecules. ajgreenchem.comnih.gov This reaction is highly efficient and regioselective, allowing for the straightforward linkage of a benzothiazole unit to another molecule containing an alkyne or azide (B81097) group. ajgreenchem.comacs.org A series of benzothiazole-based triazole derivatives have been synthesized using this methodology and evaluated for their antimicrobial and anticancer activities. ajgreenchem.com The resulting hybrid molecules have shown promise as leads for the development of new therapeutic agents. nih.govrsc.org

Formation of Acetamide-Linked Derivatives

The amino group of this compound is readily acylated to form acetamide (B32628) derivatives. This transformation is typically achieved by reacting the amine with acetylating agents such as acetic anhydride or acetyl chloride. This simple modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and biological activity. bohrium.com

The formation of acetamide linkages is a common strategy in the synthesis of more complex molecules. For instance, acetamide-linked benzothiazole derivatives have been synthesized as intermediates in the preparation of compounds with potential antitubercular activity. rsc.org The reaction of an aminobenzothiazole with chloroacetyl chloride produces a chloroacetamide derivative, which can be further reacted with other nucleophiles to build more complex structures. rroij.com

The synthesis of novel acetamide-derived compounds bearing a methylsulfonyl unit has also been reported, highlighting the versatility of this functional group in medicinal chemistry. bohrium.com These derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and antitumor properties. bohrium.comresearchgate.net

Site-Specific Functionalization of the Triazole Ring (e.g., C-3 position)

When this compound is incorporated into a hybrid molecule containing a 1,2,3-triazole ring, further functionalization of the triazole ring itself can be achieved. The regioselectivity of these reactions is a key consideration. For example, metal-free synthesis methods have been developed for the preparation of 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

The specific positions on the triazole ring (N-1, C-4, C-5) offer opportunities for introducing various substituents to fine-tune the properties of the molecule. For instance, in the synthesis of 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivatives, substitution at the triazole ring with heteroaryl compounds containing highly electronegative atoms was found to enhance their antimycobacterial activity. nih.gov

Strategies for the regioselective formation of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles, have been developed, providing access to a wide range of functionalized triazole derivatives. acs.org These methods often involve the use of specific catalysts and reaction conditions to control the outcome of the reaction.

Isotope Labeling Strategies for Mechanistic Studies

Isotope labeling is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of molecules. chemrxiv.orgnih.gov In the context of this compound and its derivatives, isotope labeling can provide valuable insights into their chemical and biological behavior.

Commonly used isotopes in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov For example, ¹³C-labeling can be achieved by using a ¹³C-labeled precursor in the synthesis of the target molecule. chemrxiv.org The position of the label can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In mechanistic studies of reactions involving this compound derivatives, introducing an isotopic label at a specific position can help track the movement of atoms and identify key intermediates. For instance, in the study of high-molecular-weight proteins, protocols for the production of highly deuterated, uniformly ¹⁵N- and ¹³C-labeled samples are well-established. nih.govunl.pt While not directly on the target compound, these strategies can be adapted. For small molecules, specific precursors can be synthesized with isotopic labels. For example, the synthesis of ¹¹C-radiolabeled aminophenyl benzothiazoles has been described, which is crucial for positron emission tomography (PET) imaging studies. uq.edu.au These labeling strategies are invaluable for understanding the intricate details of chemical transformations and biological interactions.

Spectroscopic and Structural Characterization of 7 Methyl 1,3 Benzothiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of 7-Methyl-1,3-benzothiazol-6-amine and its derivatives, characteristic chemical shifts (δ) are observed for the different proton environments.

For the parent compound, this compound, the aromatic protons on the benzene (B151609) ring typically appear as signals between δ 6.8–7.5 ppm. The methyl group (-CH₃) attached to the benzothiazole (B30560) ring gives rise to a singlet peak around δ 2.30 ppm. The amine protons (-NH₂) produce a broad singlet that can be observed around δ 5.50 ppm, although its position and appearance can be affected by solvent and concentration.

In derivatives of this compound, the chemical shifts of the protons are influenced by the nature and position of the substituents. For instance, in N-substituted derivatives, the protons of the substituent will have their own characteristic signals. For example, in N-benzyl derivatives, the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen typically resonate as a singlet around δ 4.6 ppm, while the phenyl protons of the benzyl (B1604629) group appear in the aromatic region. frontiersin.org

The coupling patterns (e.g., doublets, triplets, multiplets) observed in ¹H NMR spectra provide valuable information about the neighboring protons, helping to establish the connectivity of the molecule. For example, in some benzothiazole derivatives, the protons on the benzothiazole ring system can exhibit doublet and triplet signals between δ 7.5–8 ppm, confirming their relative positions. japsonline.com

Interactive ¹H NMR Data Table for this compound Derivatives

| Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| This compound | Aromatic-H | 6.8–7.5 | m | |

| -CH₃ | ~2.30 | s | ||

| -NH₂ | ~5.50 | br s | ||

| N-(6-methylbenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Aromatic-H | 6.28-6.95 | m | ijrpc.com |

| -NH | 3.3, 4.6 | br s | ijrpc.com | |

| -CH₃ | (not specified) | s | ijrpc.com | |

| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | Aromatic-H | 7.103–7.545 | m | frontiersin.org |

| -NH | 5.149 | s | frontiersin.org | |

| -CH₂- | 4.646 | s | frontiersin.org |

s = singlet, br s = broad singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

For this compound, the carbon atom attached to the amine group (C-2) is expected to resonate at a downfield chemical shift, typically around δ 165 ppm. The carbon attached to the methyl group (C-7) would appear at a much higher field, around δ 20 ppm. The other aromatic and thiazole (B1198619) ring carbons will have signals in the range of δ 108-156 ppm. rsc.org

In substituted derivatives, the chemical shifts of the carbon atoms are affected by the electronic properties of the substituents. For example, in N-benzamide derivatives, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, around δ 165-166 ppm. japsonline.comnih.gov The carbons of the benzothiazole ring system in these derivatives typically appear in the range of δ 112-164 ppm. frontiersin.org

Interactive ¹³C NMR Data Table for this compound Derivatives

| Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |

| This compound | C-2 (C-NH₂) | ~165 | |

| C-7 (C-CH₃) | ~20 | ||

| C-4 | ~155 | ||

| Aromatic/Thiazole Carbons | 108.2-155.4 | rsc.org | |

| N-benzothiazol-2-yl benzamide | C=N | 176.03 | japsonline.com |

| C=O | 165.94 | japsonline.com | |

| Aromatic/Thiazole Carbons | 118.06-153.12 | japsonline.com | |

| 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl) benzamide | C=O | 163.1 | frontiersin.org |

| Thiazole-C | 163.8 | frontiersin.org | |

| Aromatic/Benzothiazole Carbons | 107.6-160.7 | frontiersin.org |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Key Functional Groups and Bond Stretches

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

A key feature is the N-H stretching vibration of the amine group, which typically appears as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is observed around 1600-1640 cm⁻¹. ijrpc.comsemanticscholar.org The C-S stretching vibration, also characteristic of the benzothiazole ring, is found at lower wavenumbers, typically in the range of 650-700 cm⁻¹. japsonline.com

In derivatives, additional bands corresponding to the introduced functional groups will be present. For example, in N-acyl derivatives, a strong C=O stretching band will be observed around 1640-1660 cm⁻¹. japsonline.com In derivatives containing a nitro group (-NO₂), characteristic stretching vibrations appear around 1326-1359 cm⁻¹. ijrpc.comiosrjournals.org

Interactive IR Data Table for this compound and its Derivatives

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretch | 3300-3500 | ijrpc.com |

| C-H (Aromatic) | Stretch | 3020-3084 | ijrpc.comarabjchem.org |

| C-H (Aliphatic) | Stretch | 2839-2974 | japsonline.comijrpc.com |

| C=N (Thiazole) | Stretch | 1600-1640 | ijrpc.comsemanticscholar.org |

| C=O (Amide) | Stretch | 1640-1660 | japsonline.com |

| C-N | Stretch | 1453-1480 | ijrpc.com |

| C-S | Stretch | 650-700 | japsonline.com |

| NO₂ (Nitro) | Stretch | 1326-1359 | ijrpc.comiosrjournals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (164.23 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

The fragmentation of benzothiazole derivatives is influenced by the nature of the substituents. researchgate.net In many cases, cleavage of the bond alpha to the amine nitrogen is a common fragmentation pathway. miamioh.edulibretexts.org For example, in N-substituted derivatives, the substituent may be lost as a radical or a stable neutral molecule. The presence of a nitrogen atom means that the molecular ion peak for a compound with one nitrogen atom will have an odd mass-to-charge ratio. msu.edu The fragmentation patterns of protonated benzothiazole sulfenamides have been shown to involve rearrangements through 5- and 7-membered cyclic structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial in distinguishing between compounds with the same nominal mass but different chemical formulas.

For the parent compound, this compound, the theoretical exact mass can be calculated from its chemical formula, C₈H₈N₂S. This calculated value serves as a benchmark for experimental verification. HRMS analysis of various derivatives confirms their successful synthesis and provides the first piece of structural evidence. For instance, the structure of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine was confirmed through HRMS, which recorded a molecular ion peak corresponding to its calculated mass. Similarly, complex derivatives used in medicinal chemistry research, such as tryptoline-based benzothiazoles, have had their identities secured using HRMS, which provided exact mass values consistent with their expected structures. nih.gov

| Compound Name | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| This compound | C₈H₈N₂S | 165.0486 | Data not available | |

| 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine | C₉H₁₀N₂OS | 195.0592 | ~194.05 (M⁺) | |

| 6-Chloro-2-(6-methyl-1,3-benzothiazol-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | C₁₉H₁₆ClN₃S | 354.0883 | 354.0854 | nih.gov |

This table is interactive and can be sorted by column.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering valuable insights into its connectivity and functional groups.

The benzothiazole core exhibits characteristic fragmentation pathways. Studies on protonated benzothiazole sulfenamides using atmospheric pressure chemical ionization (APCI) revealed that the molecules rearrange through 5- and 7-membered cyclic structures to produce key fragment ions at m/z 166 and 183. researchgate.net In-source fragmentation and collision-induced dissociation (CID) are powerful methods for generating these patterns, which can be used to identify and characterize this class of compounds. nih.gov

Specific substitution patterns on the benzothiazole ring lead to predictable fragmentation behaviors. For example, LC-MS/MS analysis of 2-methylbenzothiazole (B86508) shows a precursor ion [M+H]⁺ at m/z 150, which fragments to produce product ions at m/z 109 and 65. nih.gov For a more substituted derivative like 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, observed fragmentations include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the thiazole ring itself. This data is instrumental in confirming the identity of synthetic products and metabolites. nih.govmdpi.com

| Precursor Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| 2-Methylbenzothiazole | 150 [M+H]⁺ | 109, 65 | Cleavage of thiazole ring | nih.gov |

| Benzothiazole Sulfenamides | Varies | 183, 166 | Rearrangement via cyclic structures | researchgate.net |

| 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine | 194 (M⁺) | 163, 121 | Loss of -OCH₃, Thiazole ring cleavage |

This table is interactive and can be sorted by column.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like benzothiazole derivatives, the most significant electronic transitions are typically π → π* and n → π. uzh.chlibretexts.org The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital, are generally high-intensity absorptions. The n → π* transitions, which involve non-bonding lone-pair electrons (on nitrogen or sulfur atoms), are typically of lower intensity. uzh.ch

Derivatives of benzothiazole and related structures exhibit characteristic absorption spectra. Studies on methyl-substituted benzothiadiazoles, which are structurally related to benzothiazoles, show prominent absorption peaks between 280 nm and 500 nm, attributed to various localized π–π* electronic transitions within the aromatic system. acs.org Metal complexes incorporating benzothiazole ligands also show distinct bands; for example, an iron complex of a 6-chloro-1,3-benzothiazole derivative displayed absorption bands at 375 nm and 442 nm. orientjchem.org The position and intensity of these absorption maxima are sensitive to the substitution pattern on the benzothiazole ring and the solvent environment. nih.gov

| Compound Type | Solvent | Absorption Maxima (λmax) | Transition Type | Reference |

| Methyl-substituted Benzothiadiazoles | Dichloromethane (B109758) | ~280-500 nm | π–π | acs.org |

| Fe(III) complex of (4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol) | Not specified | 375 nm, 442 nm | d-d / Charge Transfer | orientjchem.org |

| Imines with Thiazole Ring | 1,2-Dichlorobenzene | up to 800 nm | π–π, n–π* | nih.gov |

This table is interactive and can be sorted by column.

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Upon absorbing light, a molecule is promoted to an excited state, and it can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. academie-sciences.fr

The emission properties of benzothiazole derivatives are highly dependent on their molecular structure and substitution. researchgate.net Research on benzothiazole-difluoroborate dyes has shown that the placement of electron-donating or electron-withdrawing groups can dramatically alter the fluorescence quantum yield, with values ranging from nearly zero ("dark") to almost 1.0 ("ultra-bright"). nih.gov The presence of methyl groups can inhibit non-radiative decay pathways that are caused by intramolecular rotation, leading to stronger fluorescence emission in solution. rsc.org The emission spectra of these compounds can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org

| Compound Class | Key Feature | Emission Maxima (λem) | Quantum Yield (Φf) | Reference |

| Benzothiazole-difluoroborates | Varied substitutions | Varies | 0.01 - 0.99 | nih.gov |

| 4-Substituted Thiazole BF2 Complexes | Varied substitutions | 437 - 616 nm (in various solvents) | Data not available | acs.org |

| Boron-containing Benzothiazoles (Borebt) | Methyl groups | ~450 - 500 nm (in THF) | Relatively strong | rsc.org |

This table is interactive and can be sorted by column.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Geometry and Conformation

The benzothiazole ring system is generally planar. Studies on related compounds like 2-(2′-aminophenyl)benzothiazole show that the dihedral angle between the benzothiazole and an attached phenyl ring can be very small, in the range of 4.1–5.4°, indicating a nearly co-planar structure. mdpi.com However, in more complex molecules, such as N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, the dihedral angles between the different benzothiazole planes can be much larger, ranging from 112° to 125°. iucr.orgresearchgate.net

A detailed crystal structure analysis of (2-methoxy-1-naphthyl methylene)-6-methyl-benzothiazole-2-yl-amine, a Schiff base derivative, provides specific geometric parameters. bas.bg The crystal packing of these molecules is often governed by a network of intermolecular forces. In the aforementioned tris(benzothiazolylmethyl)amine, molecules are linked by C—H⋯N contacts and π–π stacking interactions, which dictate the solid-state architecture. iucr.orgresearchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

| (2-methoxy-1-naphthyl methylene)-6-methyl-benzothiazole-2-yl-amine | Monoclinic | P2₁/n | a=8.1077 Å, b=17.302 Å, c=22.790 Å, β=95.799° | Intramolecular C-H···N interactions | bas.bg |

| N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine | Triclinic | P-1 | a=6.6530 Å, b=14.3098 Å, c=14.5822 Å, α=61.471°, β=88.474°, γ=79.138° | Pseudo-C₃ conformation; π–π stacking | iucr.orgresearchgate.net |

This table is interactive and can be sorted by column.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding and crystal packing playing pivotal roles in defining their supramolecular structures.

In the crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, molecules are interconnected through C—H⋯N short contacts, forming infinite chains. iucr.org These chains are further linked by π–π stacking interactions involving the five-membered thiazole rings. iucr.org The analysis of 2-amino-6-methyl-1,3-benzothiazole co-crystallized with decanedioic acid reveals a two-dimensional wave-like layer structure held together by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov

For derivatives such as 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.combiointerfaceresearch.comthiazolo[3,2-a]pyridine-4-carboxamide, the three-dimensional packing is a complex network of hydrogen bonds. iucr.org These include N—H...O and N—H...Cl interactions, as well as a potential halogen bond (N...Cl—C), which collectively form interconnected layer structures. iucr.org Similarly, in the adduct of benzothiazol-2-amine and 3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, intermolecular N—H⋯O and O—H⋯N hydrogen bonds result in the formation of centrosymmetric four-component clusters. iucr.org

The crystal packing of other benzothiazole derivatives also showcases the prevalence of hydrogen bonding. For instance, in N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, the crystal structure is stabilized by both intermolecular hydrogen bonding and π–π interactions. evitachem.com In certain imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazole derivatives, weak C—H⋯O hydrogen bonds can link molecules into centrosymmetric dimers, which then stack along a crystallographic axis. researchgate.net For other related compounds, N—H⋯N hydrogen bonds can create two-dimensional networks. researchgate.net

The study of molecular salts of protonated 4,4,7,7-tetramethyl-3a,5,6,7a-tetrahydrobenzothiazol-2-ylamine with various carboxylates highlights a robust R22(8) supramolecular motif. elsevierpure.com This motif is formed by two near-linear N—H⋯O hydrogen bonds between the cation and the carboxylate anion. elsevierpure.com

The table below summarizes key intermolecular interactions observed in various benzothiazole derivatives.

| Compound/Derivative Class | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |

| N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine | C—H⋯N contacts, π–π stacking | Infinite chains iucr.org |

| 2-Amino-6-methyl-1,3-benzothiazole-decanedioic acid (2:1) | N—H⋯O, O—H⋯O hydrogen bonds | 2D wave-like layers nih.gov |

| 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.combiointerfaceresearch.comthiazolo[3,2-a]pyridine-4-carboxamide | N—H⋯O, N—H⋯Cl hydrogen bonds, Halogen bonds | 3D interconnected layers iucr.org |

| Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1:1) | N—H⋯O, O—H⋯N hydrogen bonds | Centrosymmetric four-component clusters iucr.org |

| N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | Intermolecular hydrogen bonding, π–π interactions | Stabilized crystal lattice evitachem.com |

| Imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazole derivatives | C—H⋯O or N—H⋯N hydrogen bonds | Dimers or 2D networks researchgate.net |

| Molecular salts of protonated 4,4,7,7-tetramethyl-3a,5,6,7a-tetrahydrobenzothiazol-2-ylamine | N—H⋯O hydrogen bonds | R22(8) loop motif elsevierpure.com |

Co-crystal Structures with Biological Targets for Binding Mode Analysis

Understanding the binding mode of this compound derivatives with their biological targets is crucial for drug design and development. Co-crystallization with target proteins and subsequent X-ray diffraction analysis provides a detailed three-dimensional view of these interactions at the atomic level.

Molecular docking studies are frequently employed as a computational tool to predict the binding modes of benzothiazole derivatives with various biological targets. For instance, docking studies of certain benzothiazole derivatives with the enzyme CaNmt revealed various hydrophobic and hydrogen-bonding interactions at the active site. scispace.com Similarly, docking analysis of indolizine (B1195054) derivatives, which can be related to benzothiazole systems, has been performed against the GyrB ATPase receptor to evaluate binding affinity. mdpi.com In some cases, the binding affinity of benzothiazole derivatives has been shown to be significant, with docking studies revealing interactions with key amino acid residues in the active site of the target protein. rsc.org

The mdpi.comresearchgate.netnih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold, a related heterocyclic system, has been extensively studied for its interaction with PARP enzymes. acs.orgbiorxiv.orgnih.gov Co-crystal structures of TBT analogues with PARP2, TNKS2, PARP14, and PARP15 have been determined to elucidate their binding modes. biorxiv.orgnih.gov These studies have shown that modifications to the TBT scaffold, such as the introduction of a 7-methyl group, can improve potency against various PARPs. acs.org For example, the 3-amino-7-methyl derivative was identified as a potent inhibitor. nih.gov

The table below presents examples of benzothiazole derivatives and related compounds for which binding mode analyses have been conducted.

| Derivative/Scaffold | Biological Target | Key Findings from Binding Mode Analysis |

| Benzothiazole derivatives | CaNmt | Hydrophobic and hydrogen-bonding interactions observed in the active site. scispace.com |

| Indolizine derivatives | GyrB ATPase receptor | Evaluation of binding affinity through molecular docking. mdpi.com |

| Benzothiazole derivative 7a | DprE1 (4FDN protein) | Docking studies showed a binding affinity of -8.4 kcal/mol with interactions at the active site. rsc.org |

| mdpi.comresearchgate.netnih.govTriazolo[3,4-b]benzothiazole (TBT) | PARP enzymes (PARP2, TNKS2, PARP14, PARP15) | Co-crystal structures revealed binding modes and the importance of substituents for potency. acs.orgbiorxiv.orgnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of this compound or its derivatives. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition.

This technique is routinely used in the characterization of newly synthesized benzothiazole derivatives, including Schiff bases and metal complexes. biointerfaceresearch.comijcce.ac.irresearchgate.net For example, the elemental analysis of a synthesized Schiff base, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol, and its metal complexes was performed to confirm their composition. biointerfaceresearch.com Similarly, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases had their structures confirmed by elemental analysis alongside spectral data. researchgate.net

In the synthesis of various benzothiazole derivatives, elemental analysis serves as a crucial final check to validate the proposed structures. conicet.gov.armdpi.comresearchgate.net For instance, for N'-(1,3-benzothiazol-2-yl)-benzohydrazide, high-resolution mass spectrometry (HRMS) was used in conjunction with elemental analysis to confirm the molecular formula. jyoungpharm.org

The table below shows representative elemental analysis data for a benzothiazole derivative.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | C₁₃H₁₁IN₂OS₂ | C: 38.81, H: 2.76, N: 6.96, I: 31.55, S: 15.94 | C: 38.73, H: 2.71, N: 6.89, I: 31.65, S: 15.89 mdpi.com |

| 2-Methyl-1H-imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazol-4-ium iodide | C₁₀H₉IN₂S | C: 37.99, H: 2.87, N: 8.86, I: 40.14, S: 10.14 | C: 37.88, H: 2.84, N: 8.79, I: 40.24, S: 10.03 mdpi.com |

| [PdClL(H₂O)]∙2H₂O (L = Schiff base) | C₁₇H₂₃N₂O₆PdSCl | C: 38.88, H: 4.38, N: 5.33, S: 6.10 | C: 39.00, H: 3.92, N: 5.30, S: 6.10 ijcce.ac.ir |

Advanced Characterization Techniques for Metal Complexes (e.g., ESR, Powder XRD)

The characterization of metal complexes of this compound and its derivatives often requires advanced techniques such as Electron Spin Resonance (ESR) spectroscopy and Powder X-ray Diffraction (PXRD).

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful tool for studying metal complexes containing paramagnetic metal ions, such as Cu(II), Co(II), and Mn(II). researchgate.netorientjchem.org The ESR spectrum provides information about the electronic environment of the unpaired electron, which can be used to deduce the geometry of the complex and the nature of the metal-ligand bonding. nih.gov

For example, the ESR spectrum of a Cu(II) complex of a benzothiazole Schiff base showed g|| > g⊥, which is characteristic of a distorted octahedral geometry. orientjchem.org The g-values can also provide insights into the covalent character of the metal-ligand bond. nih.gov In another study, the ESR spectrum of a Cu(II) complex suggested a square-planar geometry. researchgate.net

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of materials. The diffraction pattern obtained is a fingerprint of the crystal structure. For metal complexes of benzothiazole derivatives, PXRD can confirm their crystalline nature. researchgate.netresearchgate.net By comparing the experimental PXRD pattern with a pattern calculated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be verified. nih.gov PXRD has been used to characterize Co(II), Ni(II), and Cu(II) complexes of various benzothiazole-derived ligands. researchgate.netresearchgate.net

The table below summarizes the application of these advanced techniques in the characterization of metal complexes of benzothiazole derivatives.

| Technique | Metal Complex System | Information Obtained |

| ESR Spectroscopy | Cu(II) complex of a benzothiazole Schiff base | Distorted octahedral geometry, covalent character of metal-ligand bond. orientjchem.org |

| ESR Spectroscopy | Cu(II) complex of a terpolymer ligand | Octahedral environment around the Cu(II) ion. nih.govresearchgate.net |

| ESR Spectroscopy | Cu(II), Ni(II), and Co(II) complexes | Square-planar geometry for Cu(II) and tetrahedral for Ni(II). researchgate.net |

| Powder XRD | Co(II), Fe(II), Pd(II), and Ru(II) complexes of a Schiff base | Confirmation of crystalline nature. ijcce.ac.ir |

| Powder XRD | Cu(II), Co(II), and Ni(II) complexes of an azo-dye ligand | Confirmation of crystalline nature. researchgate.net |

| Powder XRD | Cu(II) complexes of Schiff bases | Verification of phase purity of the bulk material. nih.gov |

Computational Chemistry and Theoretical Investigations of 7 Methyl 1,3 Benzothiazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. However, dedicated studies applying these methods to 7-Methyl-1,3-benzothiazol-6-amine have not been identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict properties like molecular orbital energies, reactivity, and spectroscopic characteristics. researchgate.netbohrium.comacu.edu.in Theoretical studies on related benzothiazole (B30560) derivatives often utilize DFT to understand their behavior in various chemical environments, such as their efficacy as corrosion inhibitors or their potential as pharmacological agents. researchgate.netresearchgate.net

For instance, studies on compounds like 6-methyl-1,3-benzothiazole-2-amine have successfully used DFT to calculate a range of quantum chemical properties. researchgate.net These investigations typically involve the B3LYP functional, a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netacu.edu.in Such calculations provide a foundational understanding of the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. In studies of other benzothiazoles, FMO analysis has been instrumental in explaining their interaction mechanisms, for example, in the context of corrosion inhibition where electron donation from HOMO to a metal's empty orbitals is a key step. researchgate.netresearchgate.net Without specific studies on this compound, its HOMO-LUMO energies and the resulting reactivity predictions remain undetermined.

From the HOMO and LUMO energy values, a variety of global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (σ): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are routinely calculated for various benzothiazole derivatives to compare their reactivity profiles. researchgate.netbohrium.com For example, in the analysis of corrosion inhibitors, a higher fraction of electrons transferred (ΔN) from the inhibitor to a metal surface, calculated using these parameters, correlates with higher inhibition efficiency. researchgate.net However, a corresponding data table for this compound cannot be compiled due to the absence of published research.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules, such as their absorption and emission spectra (UV-Vis and fluorescence). bohrium.comacu.edu.in This method is used to predict electronic transitions and can explain the photophysical behavior of compounds, which is crucial for applications in dyes, sensors, and photomedicine. bohrium.comacu.edu.in While TD-DFT has been applied to investigate the optical properties of numerous benzothiazole-based systems, including Schiff bases and azo dyes, no such analysis is available for this compound. bohrium.comacu.edu.in

Semi-Empirical Methods for Molecular Geometry and Electronic Structure

Semi-empirical methods offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. These methods are useful for large molecules or for preliminary geometry optimizations before employing more rigorous techniques. Studies on other organic molecules have used methods like AM1, PM3, and MNDO to correlate calculated quantum chemical properties with experimental data. However, there is no specific literature applying these semi-empirical methods to investigate the molecular geometry and electronic structure of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics (MD) simulations, which are vital in drug discovery and materials science. rsc.orgacs.org These methods can predict how a molecule binds to a biological target, such as a protein or enzyme, or how it behaves over time in a specific environment. rsc.org For many benzothiazole derivatives, molecular docking studies have been performed to rationalize their biological activities, for example, as anti-tubercular agents. rsc.org Such simulations provide insights into binding affinities and interaction modes at the atomic level. At present, no molecular modeling or dynamics simulation studies have been published for this compound.

Ligand-Target Docking Studies for Interaction Prediction

Ligand-target docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

While specific docking studies on this compound are not extensively detailed in the available literature, research on closely related benzothiazole derivatives provides significant insights into the process. These studies screen compounds against the binding sites of enzymes and receptors to predict binding affinity and interaction modes. For instance, docking analyses of various benzothiazole derivatives have been performed against targets like GABA-aminotransferase inhibitors and cyclooxygenase (COX) enzymes. researchgate.netjyoungpharm.org The binding affinity is often quantified by a docking score, with more negative values indicating a more favorable interaction.

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The benzothiazole ligand is then placed into the active site of the protein, and its conformational flexibility is explored to find the best fit. Key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, are then analyzed. For example, docking studies on benzohydrazide (B10538) derivatives of benzothiazole against the COX-2 enzyme (PDB ID: 1CX2) have shown strong binding affinities, with the most active compounds forming crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. jyoungpharm.org These studies highlight how substituents on the benzothiazole ring, such as the methyl and amine groups in this compound, can influence binding orientation and affinity.

Table 1: Example of Molecular Docking Scores for Benzothiazole Derivatives Against a Target Receptor

| Compound | Target | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Benzothiazole Derivative A | COX-2 (1CX2) | -9.20 | TYR355, ARG513 |

| Benzothiazole Derivative B | COX-2 (1CX2) | -10.41 | SER530, TYR385 |

| Phenytoin (Standard) | GABA-AT (1OHV) | -73.63 (MolDock Score) | N-Glu109, N-Asn110 |

| Carbamazepine (Standard) | GABA-AT (1OHV) | -62.45 (MolDock Score) | N-Asn110, O-Cys47 |

Note: The data in this table is illustrative, based on findings for various benzothiazole derivatives to demonstrate the output of docking studies. researchgate.netjyoungpharm.org The specific scores for this compound would require a dedicated computational experiment.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying its most stable three-dimensional shapes, or conformers. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are used to perform this analysis.

Energy minimization is a key part of this process. The geometry of the molecule is optimized to find the lowest energy state, which corresponds to the most stable conformation. DFT calculations at specific levels of theory (e.g., B3LYP with a 6-311++G** basis set) are employed to compute various quantum chemical parameters. shirazu.ac.ir These parameters help in understanding the molecule's electronic structure and reactivity.

Key parameters calculated include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation. shirazu.ac.irderpharmachemica.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive. derpharmachemica.com

Studies on the related compound 6-methyl-1,3-benzothiazol-2-amine (MBTA) have shown that the introduction of a methyl group increases the EHOMO value compared to the unsubstituted 1,3-benzothiazol-2-amine (BTA), implying a higher tendency to donate electrons. shirazu.ac.irderpharmachemica.com This is a critical insight that can be extrapolated to understand the electronic properties of this compound.

Table 2: Quantum Chemical Parameters for Benzothiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3-benzothiazol-2-amine (BTA) | -5.9181 | -0.9022 | 5.0159 |

| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | -5.8057 | -0.8177 | 4.9880 |

Source: Data adapted from theoretical studies on related benzothiazole amines. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use molecular modeling to correlate specific structural features with activity, guiding the design of more potent and selective molecules.

For benzothiazole derivatives, computational SAR studies have been crucial in identifying key structural motifs for various biological activities. nih.govresearchgate.net For this compound, the positions of the methyl (C7) and amine (C6) groups are critical. SAR studies on related compounds indicate that substitutions on the benzene (B151609) ring significantly modulate activity. jyoungpharm.orgnih.gov

For example, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of benzothiazole-phenyl-based analogs showed that the placement of trifluoromethyl groups on associated aromatic rings was well-tolerated by the target enzymes. nih.gov In another study on benzothiazole derivatives as anti-inflammatory agents, the presence of an electron-rich -NH or -OH group, particularly at the para position of an attached ring, was found to enhance activity. jyoungpharm.org This suggests that the 6-amine group in this compound is likely a key contributor to its potential interactions and activities.

Computational SAR often involves the generation of a library of virtual compounds with systematic modifications to the parent structure. The properties and predicted activities of these analogs are then calculated and compared to identify trends. Studies on PARP inhibitors with a shirazu.ac.irtriazolo[3,4-b]benzothiazole scaffold revealed that shifting a methyl group from C7 to C6 resulted in higher potency against specific enzymes like PARP2 and TNKS2. biorxiv.orgacs.org This highlights the sensitivity of biological activity to the precise location of substituents on the benzothiazole core.

Validation and Discrepancy Resolution between Theoretical and Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational predictions are reliable and accurately reflect real-world chemical and biological phenomena. Discrepancies between theoretical and experimental results can arise, and resolving them often leads to refined models and a deeper understanding of the system.